molecular formula C16H20O4 B13905202 4-(2-(tert-Butoxy)-2-oxoethyl)-3-cyclopropylbenzoic acid

4-(2-(tert-Butoxy)-2-oxoethyl)-3-cyclopropylbenzoic acid

Cat. No.: B13905202
M. Wt: 276.33 g/mol
InChI Key: HFNGLBSIIAXFSX-UHFFFAOYSA-N
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Description

4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide in acidic conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions, typically using trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in sulfuric acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Medicine: May be used in the development of pharmaceuticals due to its structural features.

    Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-butoxycarbonyl)amino)methylbenzoic acid
  • 4-((tert-butoxycarbonyl)amino)methyl-3-methylbenzoic acid
  • 4-((tert-butoxycarbonyl)amino)methylcyclohexanecarboxylic acid

Uniqueness

4-((tert-butoxycarbonyl)methyl)-3-cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial configurations and reactivity profiles.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

3-cyclopropyl-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C16H20O4/c1-16(2,3)20-14(17)9-11-6-7-12(15(18)19)8-13(11)10-4-5-10/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)

InChI Key

HFNGLBSIIAXFSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C=C(C=C1)C(=O)O)C2CC2

Origin of Product

United States

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